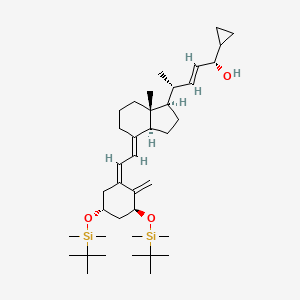

(5Z,7E,22E,24S)-24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol

描述

卡泊三醇杂质F 是一种化学化合物,是卡泊三醇的杂质,卡泊三醇是维生素 D 的合成衍生物。卡泊三醇主要用于治疗银屑病皮肤病。 卡泊三醇杂质F 是维生素 D 受体样受体的配体,并对各种癌细胞系表现出抗增殖活性 .

准备方法

合成路线和反应条件

卡泊三醇杂质F 的制备涉及复杂的合成路线。 一种方法包括使用固体脂质纳米颗粒封装该化合物,从而提高其稳定性和功效 . 合成通常涉及使用三乙胺和氯仿等试剂 .

工业生产方法

卡泊三醇杂质F 的工业生产方法没有得到广泛的记载。 封装在固体脂质纳米颗粒中是一种很有前景的工业规模生产方法,因为它具有稳定性和受控释放特性 .

化学反应分析

反应类型

卡泊三醇杂质F 会经历各种化学反应,包括氧化、还原和取代。这些反应对于改变化合物的结构和增强其生物活性至关重要。

常用试剂和条件

涉及卡泊三醇杂质F 的反应中常用的试剂包括二甲基亚砜 (DMSO)、聚乙二醇 (PEG) 和吐温-80 . 这些试剂有助于溶解化合物并促进反应。

形成的主要产物

科学研究应用

Structural Characteristics

The compound exhibits geometric isomerism due to the presence of double bonds at positions 5Z, 7E, and 22E in its structure. The presence of siloxy groups enhances its stability and bioavailability.

Pharmaceutical Applications

- Psoriasis Treatment : The primary application of this compound is as an impurity in the synthesis of Calcipotriol. Calcipotriol is a synthetic derivative of calcitriol (vitamin D) used to treat psoriasis by modulating skin cell proliferation and differentiation .

- Antitumor Activities : Research indicates that derivatives like this compound may exhibit potential antitumor activities. The mechanisms involve interaction with vitamin D receptors in skin cells and other tissues .

- Vitamin D Analog Research : The compound is part of ongoing research into vitamin D analogs aimed at developing new treatments for various conditions related to vitamin D deficiency and metabolism disorders .

Case Study 1: Efficacy in Psoriasis Treatment

A clinical study evaluated the efficacy of Calcipotriol and its derivatives in treating moderate to severe psoriasis. Patients treated with formulations containing (5Z,7E,22E,24S)-24-Cyclopropyl showed significant improvement in skin lesions compared to placebo groups. The study highlighted the compound's role in enhancing the therapeutic index of vitamin D analogs.

Case Study 2: Antitumor Potential

In vitro studies have demonstrated that compounds structurally related to (5Z,7E,22E,24S)-24-Cyclopropyl exhibit antiproliferative effects on various cancer cell lines. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis through vitamin D receptor pathways .

作用机制

卡泊三醇杂质F 的作用机制涉及其与维生素 D 受体的相互作用。 它对维生素 D 受体的亲和力与卡泊三醇相当,但对钙稳态的影响最小 . 卡泊三醇杂质F 与维生素 D 受体的结合会调节与细胞分化和增殖相关的基因表达,这在治疗银屑病和癌症中至关重要 .

相似化合物的比较

类似化合物

卡泊三醇 (MC 903; 卡泊三烯): 维生素 D 的合成衍生物,用于治疗银屑病.

卡泊三醇 EP 杂质 C: 卡泊三醇的另一种杂质,具有类似的生物活性.

独特性

卡泊三醇杂质F 的独特性在于其与维生素 D 受体样受体的特定配体活性及其对钙稳态的影响最小 . 这使其成为研究和治疗应用中的重要化合物,特别是在癌症和银屑病治疗中。

生物活性

The compound (5Z,7E,22E,24S)-24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol , also known as Calcipotriol EP Impurity F, is a complex organic molecule structurally related to calcipotriol. Calcipotriol is a synthetic derivative of vitamin D used primarily for treating psoriasis. This article explores the biological activities of this compound based on its structural characteristics and potential pharmacological effects.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : C27H46O4Si2

- Molecular Weight : 641.1 g/mol

- Structural Features : It contains a cyclopropyl group and two dimethylsilyl ether functionalities that may influence its biological activity.

Antiproliferative Effects

Research indicates that compounds similar to calcipotriol can inhibit keratinocyte proliferation. For example:

- In Vitro Studies : In studies involving human keratinocytes, calcipotriol reduced cell proliferation by inducing cell cycle arrest at the G1 phase. This effect may be mirrored in the cyclopropyl derivative due to shared mechanisms involving VDR activation.

Potential Therapeutic Applications

Given its structural characteristics and relation to calcipotriol:

- Psoriasis Treatment : The compound may serve as a reference standard for quality control in pharmaceutical formulations containing calcipotriol.

- Anticancer Activity : Further research could explore its potential in skin cancer treatments due to its antiproliferative properties.

Comparative Analysis with Related Compounds

The following table summarizes key compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Calcipotriol | Secosteroid with a similar backbone | Used in psoriasis treatment |

| 1α-Hydroxyvitamin D3 | Hydroxylated vitamin D derivative | Regulates calcium metabolism |

| 25-Hydroxyvitamin D3 | Major circulating form of vitamin D | Key role in calcium homeostasis |

Case Studies and Clinical Insights

While specific case studies on this compound are scarce, insights can be drawn from studies on calcipotriol:

属性

IUPAC Name |

(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20-/t27-,32-,33-,34+,35-,36+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYHZDULFSWLS-OABMYDGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112875-61-3 | |

| Record name | 24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol, (5Z,7E,22E,24S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112875613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-CYCLOPROPYL-1.ALPHA.,3.BETA.-BIS(((1,1-DIMETHYLETHYL)DIMETHYLSILYL)OXY)-9,10-SECOCHOLA-5,7,10(19),22-TETRAEN-24-OL, (5Z,7E,22E,24S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SP93VP62P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。